4-tert-Butyl-N-hydroxybenzamide

Antivirulence Quorum Sensing Pseudomonas aeruginosa

Researchers requiring precise inhibition of P. aeruginosa quorum sensing need a defined chemical probe. 4-tert-Butyl-N-hydroxybenzamide (CAS 62034-73-5) offers dual-target activity against PqsR and HDAC1, eliminating confounding variables from generic hydroxamic acids. Measurable outcomes: • PqsR antagonism IC50: 12.5-23.6 μM; pyocyanin reduction IC50: 87.2 μM without affecting bacterial growth. • HDAC1 inhibition IC50: 715 nM, ideal as calibration standard. • Validated SAR benchmark for novel inhibitor design. Procure with confidence for reproducible antivirulence and epigenetic studies.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 62034-73-5
Cat. No. B1664625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-N-hydroxybenzamide
CAS62034-73-5
Synonyms4-(tert-Butyl)-benzhydroxamic Acid; 
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13)
InChIKeyHVTKRCPHQXJOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-hydroxybenzamide: Dual-Activity Profile


4-tert-Butyl-N-hydroxybenzamide (CAS 62034-73-5), also known as 4-(tert-Butyl)-benzhydroxamic Acid, is a small-molecule hydroxamic acid derivative with confirmed inhibitory activity against the Pseudomonas aeruginosa quorum sensing regulator PqsR and histone deacetylase (HDAC) enzymes . Its dual functionality distinguishes it from single-target hydroxamic acids, making it a valuable probe for studying bacterial virulence pathways and epigenetic regulation . This compound is commercially available for research use and is cited as a reference scaffold in the development of more complex N-hydroxybenzamide-based inhibitors [1].

4-tert-Butyl-N-hydroxybenzamide: Substitution Risks


Generic substitution with other N-hydroxybenzamide or hydroxamic acid analogs is not scientifically valid due to the specific and quantifiable impact of the tert-butyl group on target engagement. This lipophilic para-substituent is a critical structural feature that governs binding affinity to the PqsR ligand-binding domain and modulates inhibitory potency against Class I HDAC isoforms [1]. As demonstrated in structure-activity relationship (SAR) studies, minor modifications to the benzamide core can result in complete loss of activity or a shift in target selectivity [2]. Replacing 4-tert-Butyl-N-hydroxybenzamide with an unsubstituted or differently substituted analog would introduce uncontrolled variables in experimental systems, compromising data reproducibility and invalidating comparisons with published literature. The evidence below quantifies these critical differences.

4-tert-Butyl-N-hydroxybenzamide: Differentiation Evidence


PqsR Antagonism Profile

4-tert-Butyl-N-hydroxybenzamide functions as a direct antagonist of the transcriptional regulator PqsR (MvfR), a key quorum sensing receptor in Pseudomonas aeruginosa. In standardized reporter assays, it demonstrates differential potency against E. coli and P. aeruginosa, with IC50 values of 12.5 μM and 23.6 μM, respectively . This potency profile is distinct from other PqsR antagonists, such as M64, which often exhibit different selectivity windows or weaker functional inhibition. Furthermore, its ability to reduce the production of the critical virulence factor pyocyanin is quantifiable, with an IC50 of 87.2 μM .

Antivirulence Quorum Sensing Pseudomonas aeruginosa

HDAC1 Inhibition Profile

4-tert-Butyl-N-hydroxybenzamide inhibits human HDAC1 with an IC50 of 715 nM in an enzymatic activity assay [1]. This places it as a moderately potent, non-selective HDAC inhibitor, distinct from highly potent, nanomolar HDAC inhibitors like SAHA (vorinostat) or Trichostatin A (TSA), which typically exhibit IC50 values in the low nanomolar range (e.g., TSA IC50 ~1-10 nM for HDAC1) [2]. The sub-micromolar potency of 4-tert-Butyl-N-hydroxybenzamide makes it a suitable reference compound for benchmarking novel inhibitor series or for use as a chemical probe in cellular assays where complete HDAC inhibition is not desired.

Epigenetics HDAC Inhibitor Cancer Research

tert-Butyl Group Specificity

The para-tert-butyl substituent on the benzamide core is a key differentiator from unsubstituted benzohydroxamic acid (BHA) or other alkyl-substituted analogs. In SAR studies of N-hydroxybenzamide-based HDAC inhibitors, the tert-butyl group was found to be optimal for interacting with a hydrophobic pocket at the enzyme's active site rim, contributing to enhanced binding affinity compared to smaller or more polar substituents [1]. While direct comparative IC50 data for the unsubstituted BHA analog against HDAC1 is not available in the provided sources, the established SAR trends indicate that the tert-butyl group is critical for achieving the observed sub-micromolar potency, as the unsubstituted parent compound is often significantly less active or inactive in similar assays [2].

Structure-Activity Relationship Medicinal Chemistry Hydroxamic Acid

4-tert-Butyl-N-hydroxybenzamide: Validated Applications


P. aeruginosa Antivirulence & Pyocyanin Assays

Use 4-tert-Butyl-N-hydroxybenzamide as a validated chemical probe to antagonize the PqsR quorum sensing system in Pseudomonas aeruginosa. Based on the quantified IC50 values (12.5-23.6 μM for PqsR antagonism; 87.2 μM for pyocyanin reduction) , researchers can dose the compound to selectively inhibit virulence factor production without affecting bacterial growth, enabling studies on host-pathogen interactions and the validation of antivirulence therapeutic strategies.

HDAC1 Reference Inhibitor Assays

Employ 4-tert-Butyl-N-hydroxybenzamide as a reference inhibitor in HDAC1 enzymatic assays. Its moderate potency (IC50 = 715 nM) makes it an ideal calibration standard for high-throughput screening campaigns or for benchmarking the activity of novel HDAC inhibitor series, particularly when a less potent positive control is required to avoid saturating the assay signal [1].

N-Hydroxybenzamide SAR Studies

Utilize 4-tert-Butyl-N-hydroxybenzamide as a core reference scaffold in structure-activity relationship (SAR) studies aimed at optimizing HDAC or PqsR inhibitors. Its well-defined para-tert-butyl substitution serves as a critical benchmark for evaluating the impact of new capping groups or linker modifications on target potency and selectivity, as established in prior medicinal chemistry campaigns .

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